1-methyl-3-(1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a piperidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with the triazole moiety. Common reagents used in these reactions include hydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1- [1- (imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo -2H-imidazo [4,5-b]pyridin-2-one
- Indole derivatives : Compounds with similar structural motifs and biological activities .
Uniqueness
1-METHYL-3-[1-(5-METHYLPYRAZINE-2-CARBONYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of pyrazine, piperidine, and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H22N6O2/c1-14-11-22-17(12-21-14)19(27)25-10-6-7-15(13-25)18-23-24(2)20(28)26(18)16-8-4-3-5-9-16/h3-5,8-9,11-12,15H,6-7,10,13H2,1-2H3 |
InChI Key |
QTNKFRNKOCDAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Origin of Product |
United States |
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